Sucrose-d14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

356.38 g/mol |

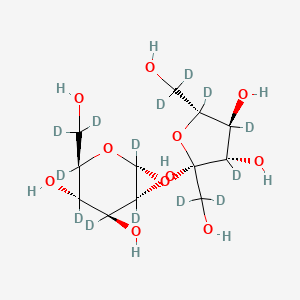

IUPAC Name |

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4S,5R)-3,4,5-trideuterio-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2,4D,5D,6D,7D,8D,9D,10D,11D |

InChI Key |

CZMRCDWAGMRECN-YPCQKFQVSA-N |

Isomeric SMILES |

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@@]([C@]([C@@](O2)([2H])C([2H])([2H])O)([2H])O)([2H])O)C([2H])([2H])O)([2H])C([2H])([2H])O)([2H])O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sucrose-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of Sucrose-d14 (perdeuterated sucrose). The information compiled herein is intended to support researchers in the fields of metabolic studies, drug development, and analytical chemistry where isotopically labeled internal standards and tracers are critical. This document details both biosynthetic and chemical synthesis pathways, extensive purification protocols, and methods for characterization.

Introduction

This compound is a stable isotope-labeled form of sucrose where all 14 non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in a variety of scientific applications. In metabolic research, it serves as a tracer to elucidate the pathways of sucrose absorption, distribution, metabolism, and excretion. For drug development professionals, deuteration of molecules can alter their pharmacokinetic profiles, and studies with labeled compounds are crucial. In analytical chemistry, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to its similar chemical properties to unlabeled sucrose but distinct mass.

This guide will cover the primary methods for the synthesis of this compound, focusing on an enzymatic approach due to its high stereoselectivity. It will also provide a detailed protocol for the purification of the final product to a high degree of chemical and isotopic purity.

Synthesis of this compound

The synthesis of this compound can be approached through two main routes: biosynthetic and chemical synthesis. The enzymatic (biosynthetic) approach is often preferred for its specificity, yielding the correct stereoisomer of sucrose.

Biosynthetic Approach: Enzymatic Synthesis

The enzymatic synthesis of sucrose is catalyzed by the enzyme sucrose synthase, which facilitates the reaction between uridine diphosphate glucose (UDP-glucose) and fructose. To synthesize this compound, deuterated glucose and fructose precursors are required.

Logical Relationship of the Biosynthetic Pathway

Caption: Biosynthetic pathway for this compound.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is based on established methods for enzymatic sucrose synthesis, adapted for the use of deuterated substrates.

Materials:

-

Glucose-d7

-

Fructose-d7

-

Uridine triphosphate (UTP)

-

UDP-glucose pyrophosphorylase

-

Sucrose synthase

-

Tris-HCl buffer (pH 7.5)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Deuterium oxide (D₂O)

Procedure:

-

Preparation of UDP-glucose-d7:

-

In a reaction vessel, dissolve Glucose-d7 and an equimolar amount of UTP in Tris-HCl buffer prepared with D₂O.

-

Add UDP-glucose pyrophosphorylase and a catalytic amount of MgCl₂.

-

Incubate the mixture at 37°C for 2-4 hours, monitoring the reaction progress by HPLC.

-

-

Synthesis of this compound:

-

To the reaction mixture containing UDP-glucose-d7, add an equimolar amount of Fructose-d7.

-

Add sucrose synthase and DTT to the mixture.

-

Incubate at 30°C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

-

Reaction Quenching:

-

Terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.

-

Centrifuge the mixture to pellet the denatured proteins.

-

Collect the supernatant containing this compound.

-

Quantitative Data (Expected)

| Parameter | Value |

| Starting Material (Glucose-d7) | 100 mg |

| Starting Material (Fructose-d7) | 100 mg |

| Expected Yield of this compound | 150-180 mg |

| Isotopic Purity | >98% |

| Chemical Purity (before purification) | ~90% |

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and enzymes. A multi-step approach involving solid-phase extraction and high-performance liquid chromatography is recommended.

Experimental Workflow for Purification

Caption: Purification workflow for this compound.

Experimental Protocol: Purification of this compound

Materials:

-

Crude this compound supernatant

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Strong Anion Exchange (SAX) SPE cartridges

-

Acetonitrile (ACN)

-

Ultrapure water (H₂O)

-

Preparative HPLC system with a Hydrophilic Interaction Liquid Chromatography (HILIC) or amide column

Procedure:

-

Initial Cleanup by SPE:

-

C18 SPE: Pass the crude supernatant through a pre-conditioned C18 SPE cartridge to remove non-polar impurities. Elute the polar fraction containing this compound with water.

-

SAX SPE: Pass the eluate from the C18 cartridge through a SAX SPE cartridge to remove negatively charged species like UTP and UDP. Collect the flow-through containing the neutral this compound.

-

-

Preparative HPLC:

-

Concentrate the sample from the SPE step under reduced pressure.

-

Inject the concentrated sample onto a preparative HILIC or amide HPLC column.

-

Elute with a gradient of acetonitrile and water. A typical gradient might be from 85% to 60% acetonitrile over 30 minutes.

-

Monitor the elution profile using a refractive index (RI) detector.

-

Collect the fractions corresponding to the this compound peak.

-

-

Final Product Isolation:

-

Pool the pure fractions from HPLC.

-

Remove the solvents by rotary evaporation.

-

Lyophilize the remaining aqueous solution to obtain pure this compound as a white solid.

-

Quantitative Data (Expected)

| Parameter | Value |

| Purity after SPE | ~95% |

| Final Purity after HPLC | >99% |

| Overall Recovery from Purification | 70-80% |

Characterization of this compound

The identity, purity, and isotopic enrichment of the final product must be confirmed using appropriate analytical techniques.

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The absence of proton signals in the characteristic regions for sucrose confirms a high degree of deuteration.

-

²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms in the sucrose molecule.

-

¹³C NMR: The ¹³C spectrum will show characteristic shifts for the carbon atoms in the sucrose backbone.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the deuterated molecule and to determine the isotopic enrichment. The expected molecular weight of this compound (C₁₂H₈D₁₄O₁₁) will be significantly higher than that of unlabeled sucrose.

-

Expected Analytical Data

| Technique | Expected Result |

| ¹H NMR | Absence of signals between 3.4 and 5.4 ppm. |

| ²H NMR | Presence of signals corresponding to deuterated positions. |

| ¹³C NMR | 12 distinct carbon signals with chemical shifts similar to unlabeled sucrose. |

| HRMS (ESI-TOF) | [M+Na]⁺ peak at m/z corresponding to C₁₂H₈D₁₄O₁₁Na. |

Conclusion

The synthesis and purification of this compound, while requiring specialized starting materials and techniques, is an achievable process that yields a highly valuable tool for scientific research. The enzymatic synthesis route offers high stereoselectivity, and a robust purification protocol involving SPE and preparative HPLC can provide the high purity required for sensitive analytical applications. The detailed methodologies and expected data presented in this guide should serve as a valuable resource for researchers embarking on the preparation of this important isotopically labeled compound.

Stability and Storage of Sucrose-d14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Sucrose-d14. Given the limited direct literature on the stability of deuterated sucrose, this document synthesizes information on the known degradation pathways of sucrose with general principles for handling isotopically labeled compounds.

Introduction to this compound

This compound is a deuterated form of sucrose where all 14 non-exchangeable hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The stability of this compound is a critical factor for ensuring the accuracy and reproducibility of experimental results. While deuterium is a stable isotope and does not decay, the chemical stability of the this compound molecule is subject to the same degradation pathways as unlabeled sucrose.

Primary Degradation Pathways

The primary mechanisms through which sucrose degrades are hydrolysis, thermal degradation, and oxidation. The substitution of protium with deuterium is not expected to significantly alter these degradation pathways, although minor kinetic isotope effects may be observed.

Hydrolysis

Hydrolysis is the most significant degradation pathway for sucrose, breaking the glycosidic bond to yield an equimolar mixture of glucose and fructose.[1][2] This reaction is catalyzed by acid and the presence of water.[1][3][4][5][6]

-

Mechanism: The reaction is initiated by the protonation of the glycosidic oxygen, followed by the nucleophilic attack of a water molecule.[3][5]

-

Influencing Factors: The rate of hydrolysis is highly dependent on pH and temperature. It is significantly accelerated in acidic conditions.[2][3][7] In neutral or slightly alkaline solutions at ambient temperature, sucrose solutions can be stable for years.[1]

Thermal Degradation

At elevated temperatures, sucrose undergoes complex thermal degradation reactions, a process broadly known as caramelization.

-

Process: Sucrose does not have a true melting point but decomposes at around 186°C (367°F).[1] The initial step is the cleavage of the glycosidic bond, followed by a series of dehydration and condensation reactions leading to the formation of a complex mixture of compounds, including glucose, fructose, and various anhydrosugars.[8][9][10][11]

-

Influencing Factors: Temperature is the primary driver of thermal degradation. The presence of impurities can also influence the onset and rate of decomposition.

Oxidative Degradation

Oxidative degradation of sucrose can occur, particularly in the presence of oxidizing agents or under harsh conditions.

-

Process: Oxidation can lead to the formation of various acidic and carbonyl compounds. In the presence of a base, oxidative degradation can proceed via enediolate intermediates.[12]

-

Influencing Factors: The presence of oxidizing agents, high temperatures, and exposure to UV light can promote oxidative degradation.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on general guidelines for isotopically labeled and carbohydrate compounds.

Solid Form

For long-term storage, this compound should be stored as a solid in a tightly sealed container to protect it from moisture and atmospheric contaminants.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or below | Minimizes thermal degradation and slows down any potential solid-state reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and absorption of atmospheric moisture. |

| Light | Protected from light (amber vials) | Prevents potential photodegradation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents contamination and moisture ingress. |

Solution Form

When prepared as a stock solution, the stability of this compound is more limited.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C for short-term (up to 1 month); -80°C for long-term (up to 6 months) | Low temperatures are critical to slow down hydrolysis and microbial growth. |

| Solvent | Anhydrous, aprotic solvent if possible. If aqueous, use purified water (e.g., WFI or HPLC-grade) and buffer to a neutral pH (6-8). | Avoids acidic or basic conditions that catalyze hydrolysis. Anhydrous solvents prevent hydrolysis. |

| Container | Tightly sealed, sterile vials | Prevents solvent evaporation, contamination, and microbial growth. |

Experimental Protocol for Stability Assessment

A comprehensive stability testing program for this compound should be established to determine its shelf-life under specific storage conditions. This protocol outlines a general approach that can be adapted based on the intended use of the material.

Objective

To evaluate the stability of this compound over time under defined storage conditions by monitoring its purity, isotopic enrichment, and the formation of degradation products.

Materials

-

This compound (at least 3 different batches)

-

Unlabeled sucrose (for reference)

-

High-purity solvents (e.g., HPLC-grade water, acetonitrile)

-

pH buffers

-

Validated analytical standards for potential degradants (glucose, fructose)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Climate-controlled stability chambers

Experimental Workflow

Caption: Workflow for this compound stability testing.

Analytical Procedures

-

Initial Characterization (Time = 0):

-

Appearance: Visual inspection for color and physical state.

-

Purity by HPLC: Determine the initial purity of the this compound.

-

Identification by NMR and MS: Confirm the identity and structural integrity.

-

Isotopic Enrichment by MS and/or NMR: Determine the initial isotopic purity.

-

Water Content: Measure the initial water content (e.g., by Karl Fischer titration).

-

-

Stability Time Points:

-

Repeat the analytical procedures performed at the initial characterization at each scheduled time point.

-

Degradation Product Analysis (LC-MS): Quantify the levels of known degradation products (glucose, fructose) and identify any unknown impurities.

-

Data Analysis

-

Plot the purity of this compound as a function of time for each storage condition.

-

Plot the concentration of major degradation products over time.

-

Evaluate any changes in isotopic enrichment.

-

Determine the shelf-life by identifying the time at which the purity of this compound falls below a pre-defined acceptance criterion (e.g., 95%).

Logical Relationship of Stability Factors

The stability of this compound is a function of several interconnected environmental factors. The following diagram illustrates these relationships.

Caption: Key factors influencing the stability of this compound.

Conclusion

The stability of this compound is comparable to that of unlabeled sucrose and is primarily influenced by temperature, moisture, and pH. By adhering to the recommended storage conditions, particularly low temperatures and protection from moisture, the integrity of this compound can be maintained for extended periods. For critical applications, a formal stability testing program is recommended to establish a definitive shelf-life and ensure the reliability of experimental data.

References

- 1. Sucrose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tau.ac.il [tau.ac.il]

- 4. echemi.com [echemi.com]

- 5. organic chemistry - Why is HCl used in hydrolysis of sucrose? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.sk [chem.sk]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Natural Abundance of Deuterium in Sucrose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of deuterium (²H or D) in sucrose. It covers the analytical methodologies used to determine deuterium content, presents quantitative data from various plant sources, and illustrates the key factors influencing isotopic fractionation. This information is critical for applications ranging from food authenticity testing to metabolic research and drug development, where understanding the isotopic composition of starting materials and metabolic products is paramount.

Quantitative Analysis of Deuterium Abundance in Sucrose

The natural abundance of deuterium in sucrose is primarily influenced by the photosynthetic pathway of the source plant (C3, C4, or CAM) and the isotopic composition of the water available to the plant during its growth. Sucrose from plants utilizing the C4 pathway (e.g., sugarcane) is generally more enriched in deuterium compared to sucrose from C3 plants (e.g., sugar beet). This difference arises from variations in enzymatic and physical fractionation processes during carbon fixation and metabolism.

The deuterium content is typically expressed in delta notation (δD) in parts per thousand (‰) relative to the Vienna Standard Mean Ocean Water (VSMOW) standard.

| Plant Source | Photosynthetic Pathway | Sample Type | Mean δD (‰) vs. VSMOW |

| Sugar Beet | C3 | Sucrose | -143 |

| Orange | C3 | Sucrose | -27 |

Table 1: Summary of representative quantitative data for the natural deuterium abundance in sucrose from different plant sources. Note the significant variation in δD values even among C3 plants, which can be attributed to differences in local source water and environmental conditions.[1]

Experimental Protocols for Deuterium Analysis

The determination of deuterium abundance in sucrose is primarily accomplished through two sophisticated analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a powerful technique for measuring the bulk deuterium content of a sample. The general workflow involves the conversion of the organic sample into hydrogen gas, followed by mass spectrometric analysis.

Methodology:

-

Sample Preparation and Purification:

-

Sucrose is extracted from the plant material.

-

The extracted sucrose is purified to remove any contaminants that could affect the isotopic measurement. Preparative High-Performance Liquid Chromatography (HPLC) is often employed for this purpose.[1]

-

-

Derivatization (Optional but Recommended):

-

To analyze only the non-exchangeable, carbon-bound hydrogen atoms, the hydroxyl hydrogens of sucrose must be removed or replaced. This is typically achieved by converting sucrose to sucrose octanitrate.[1]

-

-

Conversion to Hydrogen Gas:

-

The purified (and derivatized) sucrose sample is introduced into an elemental analyzer or a pyrolysis reactor.

-

At high temperatures (e.g., 1450°C), the sample is combusted or pyrolyzed, converting the hydrogen in the sample into H₂ gas.[2]

-

-

Isotopic Analysis:

-

The resulting H₂ gas is introduced into the isotope ratio mass spectrometer.

-

The mass spectrometer separates the different isotopologues of hydrogen (H₂, HD) based on their mass-to-charge ratio.

-

The ratio of D/H is measured and compared to a calibrated reference standard to determine the δD value.

-

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR provides information about the distribution of deuterium at specific atomic positions within a molecule. For sucrose, this is typically done indirectly by analyzing the ethanol produced from its fermentation. This method is an official technique for detecting the adulteration of wine and fruit juices with exogenous sugars.[3][4]

Methodology:

-

Sample Preparation and Fermentation:

-

The sucrose sample is dissolved in water to create a sugar solution of a specific concentration.

-

This solution is then fermented using a carefully selected yeast strain (e.g., Saccharomyces cerevisiae) under controlled conditions to quantitatively convert the sucrose into ethanol.[4]

-

-

Distillation:

-

The ethanol is quantitatively distilled from the fermentation mixture to separate it from water and other non-volatile components. This step ensures a pure ethanol sample for NMR analysis.[4]

-

-

²H NMR Analysis:

-

The purified ethanol is analyzed using a high-field NMR spectrometer equipped with a deuterium probe.[4]

-

The ²H NMR spectrum provides information on the deuterium content at the methyl (-CH₂D) and methylene (-CHDOH) positions of the ethanol molecule.

-

The isotopic ratios, such as (D/H)I, are calculated from the integrated signal intensities of the different deuterated isotopomers.[4]

-

-

Data Interpretation:

-

The measured isotopic ratios of the ethanol reflect the deuterium abundance of the original sucrose. These values are compared against databases of authentic samples to determine the origin of the sugar.[5]

-

Visualizations

Experimental Workflows

The following diagrams illustrate the generalized workflows for the IRMS and SNIF-NMR analysis of deuterium in sucrose.

Factors Influencing Deuterium Abundance in Sucrose

The final δD value of sucrose is a result of a cascade of isotopic fractionation effects, starting from the environmental source water and continuing through the plant's metabolic pathways.

References

- 1. biology.as.miami.edu [biology.as.miami.edu]

- 2. metsol.com [metsol.com]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. Detection of added beet or cane sugar in maple syrup by the site-specific deuterium nuclear magnetic resonance (SNIF-NMR) method: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The SNIF-NMR® Concept - Eurofins Scientific [eurofins.com]

Determining the Isotopic Purity of Sucrose-d14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for determining the isotopic purity of Sucrose-d14. This deuterated analogue of sucrose is a valuable tool in various research applications, including as a tracer for metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Accurate determination of its isotopic purity is critical for the validity and reproducibility of experimental results.

This guide outlines the primary analytical techniques employed for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data presentation in structured tables, and workflow visualizations are provided to assist researchers in implementing these methods.

Core Analytical Techniques

The determination of isotopic purity of deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[2]

-

Mass Spectrometry (MS): This technique is highly effective for quantifying the level of isotopic enrichment in labeled compounds.[3] Advances in high-resolution mass spectrometry, particularly Time-of-Flight (TOF) instruments, allow for excellent resolution between different isotopologues, minimizing errors from isotopic overlap.[3] When coupled with liquid chromatography (LC), it also enables the separation of the analyte of interest from any impurities prior to mass analysis.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides crucial information on the structural integrity of the molecule and the specific positions of the deuterium labels.[2] For deuterated compounds, ¹H (proton) and ¹³C NMR are particularly informative. The absence or significant reduction of proton signals in specific regions of the ¹H NMR spectrum, and the altered coupling patterns in the ¹³C NMR spectrum, can be used to confirm deuteration and estimate isotopic purity.

Experimental Protocols

The following sections detail the experimental methodologies for determining the isotopic purity of this compound using LC-HRMS and NMR spectroscopy.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general procedure for the analysis of this compound using a UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

2.1.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

2.1.2. LC-HRMS Instrumentation and Parameters

| Parameter | Specification |

| UHPLC System | |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar compounds like sugars. |

| Mobile Phase | A gradient of acetonitrile and water with a suitable additive (e.g., ammonium formate) to promote ionization. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 1 - 5 µL |

| HRMS System | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for sugars to form adducts like [M+Cl]⁻ or [M+HCOO]⁻. |

| Mass Analyzer | Quadrupole-Time of Flight (Q-TOF) or Orbitrap for high resolution. |

| Scan Mode | Full scan in the relevant m/z range to detect all isotopologues of sucrose. |

| Mass Range | m/z 100 - 500 |

| Resolution | > 20,000 FWHM |

2.1.3. Data Analysis

-

Extraction of Ion Chromatograms: Extract the ion chromatograms for the unlabeled sucrose (C₁₂H₂₂O₁₁) and the fully deuterated this compound (C₁₂H₈D₁₄O₁₁), as well as any partially deuterated species.

-

Peak Integration: Integrate the peak areas of all detected isotopologues.

-

Isotopic Purity Calculation: The isotopic purity is calculated as the percentage of the peak area of the desired deuterated species relative to the sum of the peak areas of all sucrose-related species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ¹³C NMR for the structural confirmation and estimation of isotopic purity of this compound.

2.2.1. Sample Preparation

-

Sample Dissolution: Dissolve 5-10 mg of this compound in a deuterated solvent with high isotopic purity (e.g., D₂O, 99.9%). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Internal Standard: An internal standard may be added for quantitative purposes if required.

2.2.2. NMR Instrumentation and Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |

| Solvent | D₂O | D₂O |

| Temperature | 298 K | 298 K |

| Pulse Sequence | Standard single pulse | Proton-decoupled single pulse |

| Number of Scans | 16 - 64 | 1024 - 4096 |

| Relaxation Delay | 5 s | 2 s |

2.2.3. Data Analysis

-

¹H NMR Analysis: In the ¹H NMR spectrum of highly enriched this compound, the signals corresponding to the non-exchangeable protons of sucrose should be significantly reduced or absent. The residual proton signals can be integrated and compared to the integral of a known reference signal to estimate the percentage of deuteration.

-

¹³C NMR Analysis: In the proton-decoupled ¹³C NMR spectrum, the carbon signals of deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the corresponding carbons in unlabeled sucrose. The absence of intense singlet peaks at the chemical shifts expected for unlabeled sucrose confirms a high level of deuteration.

Data Presentation

The quantitative data obtained from the analysis of a hypothetical batch of this compound is summarized in the tables below.

LC-HRMS Isotopic Distribution Data

| Isotopologue | Molecular Formula | Observed m/z [M-H]⁻ | Relative Abundance (%) |

| Unlabeled Sucrose | C₁₂H₂₂O₁₁ | 341.1089 | 0.2 |

| Partially Deuterated | C₁₂H₉D₁₃O₁₁ | 354.1904 | 1.3 |

| This compound | C₁₂H₈D₁₄O₁₁ | 355.1967 | 98.5 |

Isotopic Purity (by HRMS): 98.5%

¹H NMR Residual Proton Signal Analysis

| Proton Position | Chemical Shift (ppm) of Unlabeled Sucrose | Integral of Residual Signal |

| H-1 (Glucose) | 5.41 | 0.012 |

| H-1' (Fructose) | 4.21 | 0.015 |

| Other non-exchangeable protons | 3.4 - 4.1 | 0.11 |

Estimated Deuteration Level (by ¹H NMR): >98%

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the determination of isotopic purity.

Experimental workflow for determining the isotopic purity of this compound.

Logical relationship of inputs, processes, and outputs in isotopic purity determination.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. The combination of LC-HRMS and NMR spectroscopy provides a robust and comprehensive approach to not only quantify the level of deuteration but also to confirm the structural integrity of the molecule. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can confidently assess the quality of their deuterated sucrose and ensure the reliability of their experimental outcomes.

References

Sucrose-d14 chemical structure and formula

An In-depth Technical Guide to Sucrose-d14

This guide provides a comprehensive overview of the chemical structure, formula, and applications of this compound, a deuterated form of sucrose. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Chemical Structure and Formula

This compound is a stable isotope-labeled version of sucrose, a disaccharide composed of an α-D-glucose unit and a β-D-fructose unit. In this compound, hydrogen atoms are replaced by deuterium (²H or D), a heavy isotope of hydrogen. This labeling makes it a valuable tool for a variety of analytical and research applications, particularly in mass spectrometry-based methods.

The deuteration is typically uniform across the entire molecule, meaning all non-exchangeable hydrogen atoms on both the glucose and fructose moieties are replaced with deuterium. This is often denoted as [UL-²H₁₄]sucrose, where "UL" stands for uniformly labeled.[1][2]

The chemical structure of sucrose consists of a pyranose ring for the glucose unit and a furanose ring for the fructose unit, linked by an α-1,2-glycosidic bond.

Synonyms:

-

D-(+)-Saccharose-d14[3]

-

β-D-[UL-²H₇]fructofuranosyl α-D-[UL-²H₇]glucopyranoside[2]

-

[UL-²H₁₄]saccharose[2]

There are two commonly cited chemical formulas for what is generally referred to as this compound:

-

C₁₂H₈D₁₄O₁₁ : This formula more accurately represents the structure where 14 hydrogen atoms have been substituted with deuterium.

-

C₁₂D₂₂O₁₁ : This less precise notation is also used, implying full deuteration.

The choice of formula affects the calculated molecular weight.

Quantitative Data

| Property | This compound (C₁₂H₈D₁₄O₁₁) | This compound (C₁₂D₂₂O₁₁) | Unlabeled Sucrose (C₁₂H₂₂O₁₁) |

| Molecular Weight | 356.38 g/mol [4] | 364.43 g/mol [5] | 342.30 g/mol [6] |

| Chemical Purity | Typically ≥98%[5][7] | Typically ≥98%[5] | Varies by grade |

| Isotopic Purity | Not consistently specified, but uniform labeling is implied. | Not consistently specified, but uniform labeling is implied. | Not applicable |

| Melting Point | Data not available | Data not available | Decomposes at 185-187 °C[8] |

| Density | Data not available | Data not available | 1.587 g/cm³[6] |

| Solubility | DMSO: 100 mg/mL (requires sonication) Water: ≥ 50 mg/mL | Data not available | Water: 203.9 g/100 mL at 20°C[6] |

| Storage Conditions | Stock Solution: -80°C for 6 months; -20°C for 1 month[1] | Neat Solid: Room temperature, away from light and moisture[5] | Stable at ambient conditions[6] |

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies.

Use of this compound as an Internal Standard in LC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of unlabeled sucrose in a given sample matrix (e.g., biological fluid, food product) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To accurately quantify the concentration of sucrose in a sample by correcting for variations in sample preparation and instrument response.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of unlabeled sucrose at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ultrapure water or a mixture of acetonitrile and water).

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards:

-

Create a series of calibration standards by spiking known concentrations of the unlabeled sucrose stock solution into the sample matrix (if available in a blank form) or a surrogate matrix.

-

Add a fixed concentration of the this compound internal standard stock solution to each calibration standard.

-

-

Sample Preparation:

-

To a known volume or weight of the sample, add the same fixed concentration of the this compound internal standard.

-

Perform necessary sample cleanup and extraction procedures (e.g., protein precipitation with a cold solvent, solid-phase extraction).

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

-

LC-MS Analysis:

-

Inject the prepared calibration standards and samples onto an appropriate LC column for sugar analysis (e.g., a HILIC or amide column).

-

The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like ammonium hydroxide.

-

The mass spectrometer is operated in a mode that allows for the detection of both unlabeled sucrose and this compound. This is often done using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

-

Monitor the appropriate precursor and product ions for both analytes.

-

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the peak area of unlabeled sucrose to the peak area of this compound.

-

Construct a calibration curve by plotting this peak area ratio against the known concentration of unlabeled sucrose.

-

For the unknown samples, calculate the peak area ratio and determine the concentration of sucrose using the calibration curve.

-

Use of this compound as a Tracer in Metabolic Studies

This protocol describes a general approach for using this compound to trace the metabolism of sucrose in a biological system, such as in studies of gut permeability or metabolic flux analysis.

Objective: To track the absorption, distribution, and metabolic fate of sucrose.

Methodology:

-

Experimental Design:

-

The study can be conducted in vivo (e.g., in animal models) or in vitro (e.g., using cell cultures like Caco-2 for gut barrier studies).

-

Define the dosage of this compound to be administered and the time points for sample collection.

-

-

Administration of this compound:

-

In vivo: Administer a known amount of this compound to the subjects, typically orally in a solution.

-

In vitro: Introduce this compound into the cell culture medium.

-

-

Sample Collection:

-

Collect biological samples at predetermined time points. These may include blood, urine, feces, and specific tissues.

-

For in vitro studies, collect the cell culture medium and cell lysates.

-

-

Sample Processing:

-

Process the collected samples to extract the metabolites of interest. This may involve homogenization of tissues, centrifugation of blood to obtain plasma, and extraction of metabolites from cell lysates.

-

Derivatization may be necessary for certain analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Analytical Measurement:

-

Analyze the processed samples using mass spectrometry (GC-MS or LC-MS) to detect and quantify this compound and its potential metabolic products (e.g., deuterated glucose and fructose).

-

The mass spectrometer will be tuned to detect the mass-to-charge ratios corresponding to the deuterated compounds.

-

-

Data Interpretation:

-

The detection of this compound in blood or urine can provide information on its absorption and excretion.

-

The presence of deuterated glucose and fructose in various tissues can indicate the sites of sucrose metabolism.

-

In metabolic flux analysis, the pattern of deuterium incorporation into downstream metabolites can be used to model the flow of carbon through metabolic pathways.

-

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the experimental protocols described above.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. omicronbio.com [omicronbio.com]

- 3. glpbio.com [glpbio.com]

- 4. clearsynth.com [clearsynth.com]

- 5. D-Sucrose (U-Dââ, 98%)- Cambridge Isotope Laboratories, DLM-10939-PK [isotope.com]

- 6. Sucrose - Wikipedia [en.wikipedia.org]

- 7. D-Sucrose (glucose-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-8091-PK [isotope.com]

- 8. 57-50-1 CAS MSDS (Sucrose) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Deuterated Sucrose in Biomolecular NMR: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of deuterated sucrose in biomolecular Nuclear Magnetic Resonance (NMR) studies. It details the advantages of using deuterated sucrose, particularly as a crowding agent to mimic the cellular environment, and offers insights into its physical properties, experimental protocols, and impact on biomolecular analysis.

Introduction: The Role of Deuterated Sucrose in Biomolecular NMR

In the crowded environment of a living cell, macromolecules are present at very high concentrations, a phenomenon known as macromolecular crowding. This environment can significantly influence the structure, stability, and function of biological macromolecules like proteins. Biomolecular NMR studies performed in dilute solutions may not accurately reflect these in-vivo conditions. To bridge this gap, researchers introduce "crowding agents" into the NMR sample to better mimic the cellular milieu.

Sucrose is a commonly used crowding agent due to its inert nature and ability to induce osmotic stress. However, the high concentration of sucrose required for these studies introduces a significant background signal in ¹H-NMR spectra, which can obscure the signals from the biomolecule of interest. The use of deuterated sucrose , in which hydrogen atoms are replaced by deuterium, effectively eliminates this interfering signal, enabling clearer and more accurate NMR analysis of biomolecules under crowded conditions.[1][2]

This guide will delve into the practical aspects of utilizing deuterated sucrose in your biomolecular NMR experiments, from understanding its properties to implementing detailed experimental protocols.

Data Presentation: Physicochemical Properties of Sucrose

Table 1: Comparison of Deuterated and Non-Deuterated Sucrose

| Property | Deuterated Sucrose (Perdeuterated) | Non-Deuterated Sucrose |

| Molecular Formula | C₁₂D₂₂O₁₁ | C₁₂H₂₂O₁₁ |

| Molecular Weight | ~364.43 g/mol [3] | ~342.30 g/mol |

| Appearance | White crystalline solid | White crystalline solid |

| ¹H-NMR Signal | Minimal to none | Strong, broad signal at high concentrations |

Table 2: Viscosity of Aqueous Sucrose Solutions at 20°C

| Concentration (% w/w) | Viscosity (mPa·s) |

| 10 | 1.333 |

| 20 | 1.941 |

| 30 | 3.181 |

| 40 | 6.150 |

| 50 | 15.40 |

| 60 | 58.37 |

Data adapted from publicly available tables.[4]

Table 3: Density of Aqueous Sucrose Solutions at 20°C

| Concentration (% w/w) | Density (g/cm³) |

| 10 | 1.038 |

| 20 | 1.081 |

| 30 | 1.127 |

| 40 | 1.176 |

| 50 | 1.230 |

| 60 | 1.286 |

Data adapted from publicly available tables.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the use of deuterated sucrose in biomolecular NMR studies, focusing on its application as a crowding agent to study protein stability.

General NMR Sample Preparation

A well-prepared NMR sample is crucial for acquiring high-quality spectra. The following is a general protocol that should be adapted to the specific biomolecule and experiment.

Materials:

-

High-quality NMR tubes (e.g., Wilmad 528-PP or equivalent)

-

Deuterated solvent (e.g., D₂O)

-

Deuterated sucrose

-

Biomolecule of interest (e.g., ¹⁵N-labeled protein)

-

Buffer components (ensure they are compatible with NMR)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Centrifuge

Protocol:

-

Prepare the Buffer: Prepare a concentrated stock of the desired buffer in D₂O. Ensure the final pH is adjusted correctly, accounting for the isotope effect of D₂O (pD = pH + 0.4).

-

Dissolve the Biomolecule: Dissolve the lyophilized biomolecule in the D₂O-based buffer to the desired final concentration (typically in the range of 0.1 to 1 mM for protein NMR).

-

Add Deuterated Sucrose: From a stock solution or by weighing the solid, add deuterated sucrose to the biomolecule solution to achieve the target concentration for crowding studies (e.g., 10-40% w/v).

-

Homogenize the Sample: Gently vortex the solution to ensure complete dissolution of all components. Avoid vigorous shaking that could cause protein denaturation or foaming.

-

Transfer to NMR Tube: Carefully transfer the final solution to a clean, dry NMR tube to the appropriate height (typically 550-600 µL for a standard 5 mm tube).

-

Remove Particulates: If any solid particles are present, centrifuge the NMR tube at a low speed to pellet the debris. Alternatively, the sample can be filtered through a small, tightly packed plug of glass wool in a Pasteur pipette before transferring to the NMR tube.[3]

-

Equilibration: Allow the sample to equilibrate at the desired experimental temperature within the NMR spectrometer before starting data acquisition.

Protocol for Studying Protein Stability using Hydrogen-Deuterium Exchange (HDX) NMR with Deuterated Sucrose

This protocol outlines how to use NMR-detected hydrogen-deuterium exchange to quantify protein stability in the presence of deuterated sucrose as a crowding agent.[1][6]

Materials:

-

¹⁵N-labeled protein in H₂O-based buffer

-

D₂O-based buffer with the same components

-

Deuterated sucrose

-

NMR spectrometer

Protocol:

-

Prepare Crowded Sample: Prepare a stock solution of the ¹⁵N-labeled protein in an H₂O-based buffer. In a separate vial, prepare the D₂O-based buffer containing the desired concentration of deuterated sucrose.

-

Initiate Exchange: To start the hydrogen-deuterium exchange, rapidly mix the protein stock solution with the D₂O/deuterated sucrose buffer. The final solution should have a high percentage of D₂O (e.g., >95%).

-

NMR Data Acquisition: Immediately place the sample in the NMR spectrometer and begin acquiring a series of 2D ¹H-¹⁵N HSQC spectra over time. The time points should be chosen to adequately sample the decay of the amide proton signals.

-

Data Analysis: Process the series of HSQC spectra. For each assigned amide resonance, measure the peak volume or intensity as a function of time.

-

Calculate Exchange Rates: Fit the decay of each amide peak intensity to a single exponential function to determine the exchange rate constant (k_ex) for that specific residue.

-

Determine Protection Factors and Free Energy of Unfolding: The exchange rates in the crowded environment can be compared to those in a dilute solution to calculate protection factors, which provide residue-specific information about the protein's stability and dynamics. These can then be used to calculate the free energy of unfolding.

Mandatory Visualization: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving deuterated sucrose in biomolecular NMR.

General Workflow for Biomolecular NMR with a Crowding Agent

Workflow for In-Cell NMR Protein Stability Study

References

- 1. researchgate.net [researchgate.net]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. D-Sucrose (U-Dââ, 98%)- Cambridge Isotope Laboratories, DLM-10939-PK [isotope.com]

- 4. lclane.net [lclane.net]

- 5. Sucrose density | Anton Paar Wiki [wiki.anton-paar.com]

- 6. Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in vitro and in cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sucrose-d14 NMR Spectroscopy in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular metabolism that complements static metabolomic snapshots. While 13C-labeled substrates are widely used, deuterated compounds, such as Sucrose-d14, offer unique advantages for nuclear magnetic resonance (NMR) spectroscopy-based metabolic studies. The low natural abundance of deuterium (²H) results in minimal background signal, allowing for sensitive detection of labeled metabolites.[1][2] Furthermore, the distinct NMR properties of deuterium can simplify complex spectra and provide unique insights into metabolic pathways.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in metabolic studies, with a focus on NMR spectroscopy. The information is intended for researchers in academia and industry, including those in drug development, who are looking to trace the fate of sucrose in various biological systems.

Applications of this compound in Metabolic Studies

Sucrose, a disaccharide composed of glucose and fructose, is a central carbon source in many biological systems, from plants and microbes to mammals.[3][4][5] Tracing the metabolic fate of deuterated sucrose can elucidate the activity of key metabolic pathways involved in health and disease.

Potential Applications Include:

-

Plant Biology: Investigating sucrose transport, storage, and utilization in various plant tissues under different environmental conditions.[3][6]

-

Microbiology: Studying sucrose metabolism in bacteria and yeast, including its role in biofilm formation and pathogenesis.[5][7]

-

Cancer Metabolism: Probing the altered glucose and fructose metabolism in cancer cells, which often exhibit a high rate of glycolysis (the Warburg effect).[1][8]

-

Metabolic Diseases: Understanding the contribution of dietary sucrose to metabolic disorders such as obesity and type 2 diabetes.[4][9]

-

Drug Development: Assessing the impact of therapeutic agents on sucrose metabolism and related pathways.

Data Presentation: Quantitative Analysis

A key advantage of NMR spectroscopy in metabolic tracing is its inherent quantitative nature. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. This allows for the determination of isotopic enrichment and the calculation of metabolic fluxes.

Table 1: Example of Quantitative Data from a this compound Tracing Experiment

| Metabolite | Chemical Shift (ppm) | Isotopic Enrichment (%) | Metabolic Flux (relative to Sucrose uptake) |

| Glucose-6-phosphate | 5.23 | 85 ± 5 | 0.90 |

| Fructose-6-phosphate | 4.12 | 83 ± 6 | 0.88 |

| Lactate | 1.33 | 60 ± 4 | 0.65 |

| Alanine | 1.48 | 45 ± 3 | 0.50 |

| Glutamate | 2.34 | 25 ± 2 | 0.30 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions and biological system.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic studies using this compound and NMR spectroscopy. These should be optimized for the specific biological system and research question.

Protocol 1: Cell Culture and Labeling with this compound

This protocol is designed for adherent mammalian cells but can be adapted for suspension cells and other organisms.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.

-

Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with dFBS and replacing the standard glucose and/or sucrose with this compound at the desired concentration.

-

Initiation of Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed this compound labeling medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the deuterated sucrose. The incubation time will depend on the metabolic rates of the cells and the pathways of interest.

-

Metabolism Quenching and Metabolite Extraction: Proceed immediately to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction from Cultured Cells

This protocol describes a common method for extracting polar metabolites from cultured cells.

Materials:

-

Ice-cold 80% methanol

-

Ice-cold water

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Quenching Metabolism: Place the culture plate on dry ice to rapidly quench metabolic activity.

-

Lysis and Extraction: Add ice-cold 80% methanol to the plate and scrape the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled microcentrifuge tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried metabolite pellet at -80°C until NMR analysis.

Protocol 3: NMR Sample Preparation and Data Acquisition

Materials:

-

Deuterated NMR solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP)

-

NMR tubes

Procedure:

-

Resuspension: Resuspend the dried metabolite extract in a precise volume of the deuterated NMR solvent.

-

Transfer to NMR Tube: Transfer the resuspended sample to an NMR tube.

-

NMR Data Acquisition: Acquire NMR spectra on a high-field NMR spectrometer. For tracing deuterium, both ¹H and ²H NMR spectra can be informative.

-

¹H NMR: Provides an overview of all proton-containing metabolites. The incorporation of deuterium will lead to a decrease in the corresponding ¹H signal intensity and may introduce observable isotope effects on chemical shifts.

-

²H NMR: Directly detects the deuterated metabolites, providing a clear and unambiguous signal for the tracer and its metabolic products.[1]

-

2D NMR: Heteronuclear correlation experiments such as ¹H-¹³C HSQC or ¹H-²H correlation spectroscopy can be used to resolve overlapping signals and aid in the identification of labeled metabolites.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for a this compound metabolic tracing experiment.

Caption: General workflow for a this compound metabolic tracing experiment.

Sucrose Metabolism and Central Carbon Pathways

This diagram illustrates the entry of sucrose-derived glucose and fructose into central carbon metabolism.

Caption: Entry of this compound into central carbon metabolism.

Conclusion

This compound is a valuable tracer for investigating cellular metabolism using NMR spectroscopy. Its use provides a powerful approach to quantitatively assess metabolic fluxes through key pathways. The protocols and information provided herein offer a foundation for researchers to design and execute robust metabolic tracing experiments. Careful optimization of experimental conditions and data analysis will be crucial for obtaining high-quality, interpretable results that can advance our understanding of metabolism in health and disease.

References

- 1. Quantitative assessment of brain glucose metabolic rates using in vivo deuterium magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Palette of Minimally Tagged Sucrose Analogues for Real‐Time Raman Imaging of Intracellular Plant Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Dose of Sucrose Consumption Divergently Influences Gut Microbiota and PPAR-γ/MAPK/NF-κB Pathway in DSS-Induced Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sucrose utilisation in bacteria: genetic organisation and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Relationship between sucrose concentration and bacteria proportion in a multispecies biofilm: Short title: Sucrose challenges to a multispecies biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mapping Natural Sugars Metabolism in Acute Myeloid Leukaemia Using 2D Nuclear Magnetic Resonance Spectroscopy | MDPI [mdpi.com]

- 9. Microbial and Transcriptomic Profiling Reveals Diet-Related Alterations of Metabolism in Metabolic Disordered Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Analysis of Sucrose-d14 for Quantitative Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the use of Sucrose-d14 as an internal standard in quantitative mass spectrometry analysis. Deuterated standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative assays.[1] This document outlines the expected fragmentation patterns of this compound, experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents the data in a clear, tabular format for easy reference. The included workflow and fragmentation diagrams offer a visual guide for experimental setup and data interpretation.

Introduction

Sucrose, a disaccharide composed of glucose and fructose, is a fundamental molecule in various biological and chemical processes. In pharmaceutical and metabolic research, accurate quantification of sucrose and its analogues is often essential. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative analysis by mass spectrometry. They co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation behavior, allowing for reliable correction of analytical variability. This note focuses on the application of this compound in quantitative workflows.

Mass Spectrometry Analysis of this compound

The mass spectrometric behavior of sucrose has been well-characterized, often involving the formation of adducts in electrospray ionization (ESI) to enhance sensitivity and produce diagnostic fragment ions.[2][3] Analysis is commonly performed in negative ion mode, where sucrose forms adducts with anions like chloride ([M+Cl]⁻) or formate ([M+HCOO]⁻).[2][4]

Fragmentation Pattern

The fragmentation of sucrose typically involves cleavage of the glycosidic bond. For unlabeled sucrose (MW: 342.3 g/mol ), the chloride adduct ([C₁₂H₂₂O₁₁ + Cl]⁻) has an m/z of 377.3. Collision-induced dissociation (CID) of this precursor ion leads to characteristic product ions. A notable fragmentation pathway involves the glycosidic bond cleavage and subsequent water loss, yielding a diagnostic ion at m/z 197.[2][5]

For this compound (C₁₂H₈D₁₄O₁₁), with all non-exchangeable hydrogens replaced by deuterium, the molecular weight increases to 356.3 g/mol . The expected fragmentation pattern will be similar to that of unlabeled sucrose, but with a corresponding mass shift for the deuterated fragments.

Deduced Fragmentation of this compound:

-

Precursor Ion (Chloride Adduct): The [M+Cl]⁻ adduct of this compound would have an m/z of approximately 391.3 (356.3 + 35).

-

Glycosidic Cleavage: Similar to unlabeled sucrose, the primary fragmentation would be the cleavage of the glycosidic bond.

-

Product Ions: The resulting deuterated monosaccharide fragments and their dehydration products will be observed at higher m/z values compared to unlabeled sucrose. For instance, a key diagnostic fragment analogous to the m/z 197 ion in unlabeled sucrose would be expected.

Quantitative Data Summary

For quantitative analysis using techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (this compound). The following tables summarize the expected m/z values for this compound.

Table 1: Expected Precursor Ions for this compound

| Adduct Former | Ionization Mode | Chemical Formula of Adduct | Expected m/z |

| Chloride (Cl⁻) | Negative | [C₁₂H₈D₁₄O₁₁ + Cl]⁻ | 391.3 |

| Formate (HCOO⁻) | Negative | [C₁₂H₈D₁₄O₁₁ + HCOO]⁻ | 401.3 |

| Sodium (Na⁺) | Positive | [C₁₂H₈D₁₄O₁₁ + Na]⁺ | 379.3 |

Table 2: Deduced SRM Transitions for this compound (based on Chloride Adduct)

| Precursor Ion (Q1) | Product Ion (Q3) | Description |

| 391.3 | 211.1 | Deuterated hexose fragment post-glycosidic cleavage |

| 391.3 | 193.1 | Deuterated hexose fragment with loss of H₂O |

Note: These m/z values are theoretical and may require empirical optimization on the specific mass spectrometer being used.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

This protocol provides a general methodology for the quantification of an analyte (e.g., unlabeled sucrose) in a complex matrix using this compound as an internal standard.

1. Materials and Reagents

-

Analyte Standard (e.g., Sucrose)

-

This compound (Internal Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Water (LC-MS Grade)

-

Ammonium Chloride (for adduct formation)

-

Sample Matrix (e.g., plasma, urine, cell lysate)

2. Sample Preparation

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).

-

Prepare a working internal standard solution by diluting the stock solution to the desired concentration for spiking into samples (e.g., 100 ng/mL).

-

For each sample, standard, and quality control (QC), aliquot a fixed volume (e.g., 100 µL).

-

Spike each aliquot with a fixed volume of the working internal standard solution (e.g., 10 µL).

-

Perform protein precipitation by adding a cold organic solvent (e.g., 400 µL of acetonitrile).

-

Vortex mix for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 g) for 10 minutes to pellet precipitated proteins.

-

Transfer the supernatant to a new vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide-based column, is recommended for good retention of sucrose.[6]

-

Mobile Phase A: Water with 0.1% formic acid (or a buffer compatible with MS)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient from high organic to high aqueous is typical for HILIC separations.

-

Flow Rate: Dependent on column dimensions (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 1-10 µL.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), operated in negative mode.

-

MS Parameters:

-

Capillary Voltage: Optimize for maximal signal (e.g., 3.0-4.5 kV).

-

Source Temperature: e.g., 150 °C.

-

Desolvation Temperature: e.g., 350-450 °C.

-

Gas Flows: Optimize nebulizer and drying gases.

-

-

Data Acquisition: Set up SRM or MRM transitions for both the analyte and this compound. Optimize collision energies for each transition to maximize product ion intensity.

-

4. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard (this compound) for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for quantitative analysis using an internal standard.

Caption: Proposed fragmentation pathway for this compound chloride adduct.

Conclusion

This compound is an effective internal standard for the accurate and precise quantification of sucrose and related compounds in complex matrices by LC-MS/MS. This application note provides the foundational information and a robust starting protocol for researchers to develop and validate their own quantitative assays. The provided m/z values and workflow diagrams serve as a practical guide for method setup and execution. As with any quantitative method, optimization of instrument parameters and validation of the assay for the specific matrix are critical for achieving reliable results.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-mass spectrometry approach for characterizing sucrose isomers in complex mono-floral honey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

Application Notes and Protocols for Metabolic Flux Analysis Using Sucrose-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identify pathway bottlenecks, and discover novel metabolic routes. This document provides detailed application notes and protocols for utilizing Sucrose-d14, a stable isotope-labeled sucrose, for metabolic flux analysis in a research setting, particularly with in vitro cell cultures.

Sucrose, a disaccharide composed of glucose and fructose, is a key energy source in many biological systems. In mammalian systems, it is primarily hydrolyzed in the small intestine into its constituent monosaccharides before absorption.[1] However, some cell types may possess mechanisms for sucrose uptake and metabolism, and it is a central metabolite in plant and microbial metabolism. This compound, where 14 hydrogen atoms have been replaced with deuterium, serves as a valuable tracer to follow the metabolic fate of both the glucose and fructose moieties of sucrose through various metabolic pathways. The use of deuterium as a tracer offers the advantage of a low natural abundance, simplifying data analysis.

Principle of this compound Based Metabolic Flux Analysis

The core principle of MFA using this compound involves introducing the labeled sucrose into a biological system (e.g., cell culture) and monitoring the incorporation of deuterium into downstream metabolites over time. Mass spectrometry (MS) is the primary analytical technique used to detect and quantify the mass isotopologues of these metabolites. By analyzing the distribution of deuterated forms of metabolites in pathways such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, the relative and absolute fluxes through these pathways can be determined.

Key Applications

-

Elucidating Central Carbon Metabolism: Tracing the deuterium from this compound through glycolysis, the PPP, and the TCA cycle to quantify the flux through these key energy-producing pathways.

-

Investigating Sucrose Utilization: Determining the capacity of specific cell types to take up and metabolize sucrose directly.

-

Drug Discovery and Development: Assessing the metabolic effects of drug candidates by observing changes in metabolic fluxes in response to treatment.

-

Bioprocess Optimization: Understanding and engineering microbial metabolism for the enhanced production of biofuels and other valuable compounds from sucrose.

-

Plant Biology Research: Studying carbon partitioning and allocation in plant cells and tissues.

Experimental Workflow

A typical MFA experiment using this compound follows a series of well-defined steps, from experimental design to data analysis.

Detailed Protocols

Cell Culture and Labeling

Objective: To introduce this compound into the cell culture medium and allow for its incorporation into cellular metabolites.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (glucose- and sucrose-free DMEM recommended for tracer studies)

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound (isotopic purity > 98%)

-

Unlabeled sucrose, glucose, and fructose for control experiments

-

Cell culture plates or flasks

Protocol:

-

Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Medium Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound. A typical starting concentration can range from 2 to 10 mM, depending on the cell line's metabolic rate. It is crucial to replace the normal glucose concentration with the labeled sucrose.

-

Adaptation (Optional but Recommended): For some cell lines, a gradual adaptation to a sucrose-based medium may be necessary. This can be done by incrementally increasing the ratio of sucrose to glucose in the medium over several passages.

-

Labeling:

-

For steady-state MFA , replace the regular growth medium with the this compound labeling medium and incubate the cells for a period sufficient to reach isotopic steady state. This duration is pathway-dependent, with glycolysis reaching steady state relatively quickly (minutes to hours), while pathways involving larger pools like the TCA cycle may take longer (several hours).[2] A time-course experiment is recommended to determine the time to steady state.

-

For kinetic MFA , add the this compound tracer to the culture at time zero and collect samples at multiple, short time intervals to capture the dynamic changes in isotope labeling.

-

Sample Quenching and Metabolite Extraction

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and efficiently extract intracellular metabolites.

Materials:

-

Cold saline solution (0.9% NaCl in water, -20°C)

-

Cold methanol (-80°C)

-

Liquid nitrogen

-

Cell scrapers

-

Centrifuge

Protocol:

-

Quenching:

-

Adherent Cells: Quickly aspirate the labeling medium. Immediately wash the cells with ice-cold saline. Then, add a quenching solution of cold methanol (-80°C) and scrape the cells. Alternatively, snap-freeze the plate in liquid nitrogen before adding the extraction solvent.

-

Suspension Cells: Rapidly transfer the cell suspension to a centrifuge tube containing ice-cold saline to dilute the extracellular tracer and lower the temperature. Centrifuge at a low speed (e.g., 1000 x g) for a short duration (e.g., 1-2 minutes) at 4°C. Discard the supernatant and resuspend the cell pellet in cold extraction solvent.

-

-

Extraction:

-

A common and effective extraction solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) pre-chilled to -20°C.

-

Add the extraction solvent to the quenched cells.

-

Perform a series of freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing on ice) to ensure complete cell lysis.

-

Vortex the samples thoroughly between cycles.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites. The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.

-

LC-MS/MS Analysis

Objective: To separate, detect, and quantify the mass isotopologues of target metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Protocol:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water) compatible with the LC method.

-

Chromatographic Separation:

-

Use a column suitable for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Develop a gradient elution method using mobile phases such as acetonitrile and water with additives like ammonium acetate or formate to improve ionization efficiency.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ion mode for many of the central carbon metabolism intermediates.

-

Acquire data in full scan mode to detect all mass isotopologues. The high resolution of the instrument is crucial to distinguish between deuterated and other naturally abundant heavy isotopes.

-

Use a targeted approach (e.g., Selected Ion Monitoring - SIM or Parallel Reaction Monitoring - PRM) for specific metabolites of interest to increase sensitivity.

-

Table 1: Example LC-MS/MS Parameters for Key Metabolites

| Metabolite | Precursor Ion (m/z) | Chromatographic Column | Mobile Phase A | Mobile Phase B |

| Glucose/Fructose-6-P | 259.022 | HILIC | 10 mM Ammonium Acetate in Water | Acetonitrile |

| 3-Phosphoglycerate | 185.001 | HILIC | 10 mM Ammonium Acetate in Water | Acetonitrile |

| Lactate | 89.024 | Reversed-Phase C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile |

| Citrate | 191.019 | Reversed-Phase C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile |

| Glutamate | 146.046 | HILIC | 10 mM Ammonium Acetate in Water | Acetonitrile |

Note: These are example parameters and should be optimized for the specific instrument and application.

Data Presentation and Analysis

Quantitative Data Summary

The primary data obtained from the LC-MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data should be corrected for the natural abundance of all elements (C, H, O, N, etc.).

Table 2: Example of Corrected Mass Isotopologue Distribution Data for Lactate

| Sample | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Unlabeled Control | 96.5 | 3.3 | 0.2 | 0.0 | 0.0 |

| This compound (2h) | 50.2 | 25.1 | 15.5 | 8.2 | 1.0 |

| This compound (8h) | 20.7 | 30.5 | 28.3 | 15.4 | 5.1 |

M+n represents the isotopologue with n deuterium atoms incorporated.

Data Analysis Workflow

References

Application Notes and Protocols for Sucrose-d14 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Sucrose-d14 as a stable isotope tracer in cell culture experiments. These guidelines are designed to assist researchers in metabolic flux analysis, drug discovery, and understanding cellular biochemistry.

Application Notes

Sucrose, a disaccharide composed of glucose and fructose, is a key energy source in various biological systems.[1] While less commonly utilized directly by many mammalian cells in culture compared to glucose, its deuterated form, this compound, serves as a valuable tracer for investigating specific metabolic pathways. The primary applications of this compound in cell culture include:

-

Metabolic Flux Analysis (MFA): Tracing the metabolic fate of the deuterated glucose and fructose moieties of sucrose through central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3]

-